molecular formula C20H19NO5S B11472213 Ethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-1-benzothiophene-2-carboxylate

Ethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-1-benzothiophene-2-carboxylate

Cat. No.: B11472213
M. Wt: 385.4 g/mol
InChI Key: FKXBXKNDSSTDBL-UHFFFAOYSA-N
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Description

Ethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an ethyl ester group, a benzothiophene core, and a 3,5-dimethoxyphenyl carbonyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and thiourea under basic conditions.

    Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,5-dimethoxybenzoyl chloride and aluminum chloride as a catalyst.

    Formation of the Ethyl Ester: The ethyl ester group can be introduced through esterification using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-1-benzothiophene-2-carboxylate is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity.

Comparison with Similar Compounds

Ethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

    Ethyl 5-amino-1-benzothiophene-2-carboxylate: Lacks the 3,5-dimethoxyphenyl group, resulting in different chemical properties and biological activities.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.

Properties

Molecular Formula

C20H19NO5S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 5-[(3,5-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C20H19NO5S/c1-4-26-20(23)18-10-12-7-14(5-6-17(12)27-18)21-19(22)13-8-15(24-2)11-16(9-13)25-3/h5-11H,4H2,1-3H3,(H,21,22)

InChI Key

FKXBXKNDSSTDBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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